molecular formula C10H7N3O B071581 Imidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 179042-26-3

Imidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No. B071581
CAS RN: 179042-26-3
M. Wt: 185.18 g/mol
InChI Key: JYZUDVSNYNWXHM-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the molecular formula C10H7N3O . It contains a total of 23 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Imidazole .


Synthesis Analysis

The synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one involves a novel, efficient, and regiospecific method. The key reaction involves an intramolecular cyclization process, providing the desired products in excellent yield . There are also innovative approaches to the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines, as well as the synthesis of their functionalized derivatives with pronounced biological activity .


Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]quinoxalin-4(5H)-one is characterized by its unique arrangement of atoms and bonds. It has a complex structure with multiple rings, including one five-membered ring, two six-membered rings, one nine-membered ring, and one ten-membered ring .


Chemical Reactions Analysis

The key reaction in the synthesis of Imidazo[1,5-a]quinoxalin-4(5H)-one involves an intramolecular cyclization process . This process is crucial for the construction of the imidazo[1,5-a]quinoxalin-4(5H)-one template .


Physical And Chemical Properties Analysis

Imidazo[1,5-a]quinoxalin-4(5H)-one has a molecular formula of C10H7N3O, an average mass of 185.182 Da, and a monoisotopic mass of 185.058914 Da .

Scientific Research Applications

  • GABAA/Benzodiazepine Receptor Affinity : Imidazo[1,5-a]quinoxalin-4-ones have been shown to have high affinity for the GABAA/benzodiazepine receptor complex. These compounds range from antagonists to full agonists and have been effective in antagonizing metrazole-induced seizures, indicating anticonvulsant properties and possible anxiolytic activity (Jacobsen et al., 1996).

  • Synthesis Methods : New strategies for constructing the imidazo[1,5-a]quinoxalin-4-one ring system have been developed, providing efficient and regiospecific methods for the synthesis of these compounds (Chen et al., 2001).

  • Lck Inhibitor for Rheumatoid Arthritis : Imidazo[1,5-a]quinoxalines have been synthesized as irreversible inhibitors of Bruton's tyrosine kinase (BTK), showing good in vivo efficacy in preclinical rheumatoid arthritis models (Kim et al., 2011).

  • Excitatory Amino Acid Antagonism : Some derivatives of imidazo[1,5-a]quinoxalin-4-one have shown affinity for excitatory amino acid receptors, indicating potential use in the development of potent excitatory amino acid antagonists (McQuaid et al., 1992).

  • Antimicrobial Activity : Certain imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety have demonstrated effective bacteriostatic and fungistatic activities, suggesting potential use in antimicrobial applications (Kalinin et al., 2013).

  • Antiproliferative Agents : Derivatives of imidazo[1,5-a]quinoxaline, such as [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazoles, have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, showing potential as anticancer agents (Kaneko et al., 2020).

  • Mass Spectral Analysis : Studies have been conducted on the fragmentation patterns of imidazo[1,5-a]quinoxalin-4-one derivatives under different ionization conditions, providing insights into their structural characterization (Rakov et al., 2014).

  • Oral Antiallergic Activity : Certain carboxylic acids derived from imidazo[1,2-a]quinoxalinones have shown significant oral antiallergic activity, indicating their potential in developing new antiallergic drugs (Ager et al., 1988).

Mechanism of Action

While the exact mechanism of action of Imidazo[1,5-a]quinoxalin-4(5H)-one is not fully understood, it is known that derivatives of imidazo[1,5-a]- and imidazo[1,2-a]- quinoxalines possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases .

Future Directions

Imidazo[1,5-a]quinoxalin-4(5H)-one and its derivatives are attracting the attention of researchers due to their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

properties

IUPAC Name

5H-imidazo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-5-11-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZUDVSNYNWXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573341
Record name Imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]quinoxalin-4(5H)-one

CAS RN

179042-26-3
Record name Imidazo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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